1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide
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Overview
Description
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-diaminopyridine with glyoxal under acidic conditions, leading to the formation of the imidazo[4,5-c]pyridine core . The hydrobromide salt is then formed by treating the compound with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
1H-Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness: 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C6H6BrN3O |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H5N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H,(H,7,10)(H,8,9);1H |
InChI Key |
JGKJFEHOQDAXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=N2.Br |
Origin of Product |
United States |
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